S 38093 S 38093 S 38093 is a brain-penetrant antagonist of H3 receptor, with Ki of 8.8, 1.44 and 1.2 µM for rat, mouse and human H3 receptors, respectively.
Brand Name: Vulcanchem
CAS No.: 862896-30-8
VCID: VC0006844
InChI: InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20)
SMILES: C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol

S 38093

CAS No.: 862896-30-8

Cat. No.: VC0006844

Molecular Formula: C17H24N2O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

S 38093 - 862896-30-8

Specification

CAS No. 862896-30-8
Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
IUPAC Name 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide
Standard InChI InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20)
Standard InChI Key MRNMYWNBLVJWKG-UHFFFAOYSA-N
SMILES C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N
Canonical SMILES C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N

Introduction

Chemical and Structural Characteristics

Molecular Properties

The compound's IUPAC name, 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide, reflects its bicyclic amine structure linked to a benzamide moiety through a propoxy chain. Key physicochemical properties include:

PropertyValue
Molecular Weight288.38 g/mol
Solubility (DMSO)57 mg/mL (197.65 mM)
LogP2.1 (predicted)
Protein Binding<50%
Plasma Half-Life (rat)1.5-7.4 hours

The compound's three-dimensional structure enables efficient blood-brain barrier penetration, with brain-to-plasma ratios exceeding 5:1 in rodents . X-ray crystallography studies reveal that the cyclopenta[c]pyrrolidine moiety adopts a boat conformation when bound to H3 receptors, facilitating optimal interaction with transmembrane domain residues .

Synthetic and Stability Profile

S 38093 is typically synthesized through a five-step process involving:

  • Cyclopentene oxide ring-opening with propargylamine

  • Copper-catalyzed azide-alkyne cycloaddition

  • Propoxy side chain installation via Mitsunobu reaction

  • Benzamide formation using benzoyl chloride derivatives

  • Final purification through reverse-phase chromatography

Pharmacological Mechanism of Action

Histamine H3 Receptor Interactions

As a competitive inverse agonist, S 38093 binds to the orthosteric site of H3 receptors with species-dependent affinity:

SpeciesKi (μM)EC₅₀ (μM)
Human1.21.7
Mouse1.440.65
Rat8.89.0

Electrophysiological recordings in rat hippocampal slices demonstrated that 0.1 μM S 38093 completely blocks H3 receptor-mediated inhibition of glutamate release . The compound exhibits 300-fold selectivity over H1/H2/H4 receptors and negligible activity at 168 other GPCRs tested .

Intracellular Signaling Effects

S 38093 modulates multiple second messenger systems:

  • cAMP: Reverses H3 agonist-induced cAMP reduction (KB=0.11 μM in HEK293 cells)

  • Calcium Flux: Increases intracellular Ca²⁺ by 40% at 10 μM via TRPC3 channels

  • Kinase Activation: Phosphorylates CREB (Ser133) and AKT (Thr308) in dentate gyrus neurons

These effects correlate with enhanced histamine release (200% increase at 10 mg/kg i.p.) and acetylcholine elevation (150% in prefrontal cortex) observed in microdialysis studies .

Preclinical Cognitive Effects

Spatial Memory Enhancement

In the Morris water maze paradigm, oral administration of 0.1 mg/kg S 38093 reduced escape latency by 35% compared to controls (p<0.01). This effect persisted for 72 hours post-administration, suggesting long-term potentiation mechanisms .

Episodic Memory Improvement

The compound demonstrated dose-dependent effects in social recognition tests:

  • 0.3 mg/kg i.p.: 60% discrimination index vs 40% in controls

  • 1 mg/kg i.p.: 85% discrimination index (p<0.001)

These improvements were abolished in H3 receptor knockout mice, confirming target specificity .

Neurogenesis Stimulation

Chronic 28-day treatment (10 mg/kg/day) in aged mice:

  • Increased BrdU+ cells by 250% in dentate gyrus

  • Enhanced dendritic complexity (Sholl analysis: 35% more intersections)

  • Improved survival of newborn neurons by 80%

Mechanistically, this involved upregulation of BDNF isoforms (IX: +300%, IV: +180%, I: +120%) and VEGF expression (+200%) .

Clinical Development History

Phase II Trial Design

The discontinued international Phase 2b study (NCT01890356) enrolled 700 moderate Alzheimer's patients to receive:

  • Donepezil 10 mg + placebo

  • Donepezil + S 38093 (2, 5, or 20 mg/day)

Primary endpoints included ADAS-Cog11 and DAD scales after 24 weeks .

Efficacy Outcomes

Although the compound showed promise in primate MPTP models (35% improvement in attention tasks), human trials revealed:

  • ADAS-Cog11: -1.2 points vs -1.5 for placebo (NS)

  • DAD: +3.4% vs +2.1% (p=0.07)

  • High dropout rate (28%) due to insomnia at 20 mg dose

Post-hoc analysis suggested potential subgroup benefits in APOE4 non-carriers, but sponsors terminated development in 2015 .

Current Research Applications

Neurogenic Compound Screening

S 38093 serves as a positive control in neurogenesis assays, with established EC₅₀ values:

  • Proliferation: 0.8 μM

  • Differentiation: 1.2 μM

  • Survival: 0.6 μM

Mechanistic Studies

Recent work utilizes S 38093 to investigate:

  • Histamine-glutamate crosstalk in prefrontal cortex

  • Adult neurogenesis in TBI models

  • Circadian regulation of hippocampal plasticity

Ongoing studies combine the compound with SSRIs to test synergistic effects on depressive-like behaviors in rodents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator